2-({4-[(4-bromophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide
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Overview
Description
2-({4-[(4-bromophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide is a complex organic compound that features a combination of bromophenyl, sulfonyl, thiophene, oxazole, and cyclohexylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-bromophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfone derivatives, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the specific interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Shares the bromophenyl and sulfonyl groups.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a similar sulfonyl group and is used in antimicrobial research.
Uniqueness
What sets 2-({4-[(4-bromophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide apart is its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21BrN2O4S3 |
---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C21H21BrN2O4S3/c22-14-8-10-16(11-9-14)31(26,27)20-21(28-19(24-20)17-7-4-12-29-17)30-13-18(25)23-15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,13H2,(H,23,25) |
InChI Key |
HEQLBGKAOLNPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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